molecular formula C23H23N3O2S B2765005 3-butyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 937966-06-8

3-butyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2765005
CAS No.: 937966-06-8
M. Wt: 405.52
InChI Key: MTLYMUXIBLEMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H23N3O2S and its molecular weight is 405.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of quinazolinone derivatives, including those structurally similar to the specified compound, has been a focus of significant research efforts. These compounds have been explored for their diverse biological activities, such as antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. For instance, novel quinazolinone derivatives have been synthesized with demonstrated H1-antihistaminic activities, showing significant protection against histamine-induced bronchospasm in animal models with minimal sedation effects compared to standard treatments (Alagarsamy et al., 2008). Another study focused on quinazolinone derivatives connected to 1,3-thiazole, revealing potent antibacterial activity against Mycobacterium tuberculosis, showcasing the compound's potential as anti-tubercular agents (Nagaladinne et al., 2020).

Anticancer and Antihypertensive Agents

Research has also delved into the anticancer activities of quinazolinone derivatives, with some compounds showing remarkable activity against specific cancer cell lines. This indicates the potential of these derivatives in cancer therapy, highlighting the importance of structural modifications to enhance therapeutic efficacy (Noolvi & Patel, 2013). Additionally, quinazolinone derivatives have been identified as potent and selective alpha 1-adrenoceptor antagonists, presenting a novel class of antihypertensive agents (Chern et al., 1993).

Antimicrobial and Nematicidal Activities

The antimicrobial and nematicidal activities of quinazolinone derivatives have also been explored, with some compounds displaying significant inhibitory effects against a range of bacterial and fungal strains, as well as nematodes. This broad-spectrum activity further underscores the potential of quinazolinone derivatives in developing new antimicrobial and pest control agents (Reddy et al., 2016).

Corrosion Inhibition

Moreover, quinazolinone derivatives have been investigated for their application in corrosion inhibition for mild steel in acidic mediums. This research highlights the compound's potential in industrial applications, offering a novel approach to protecting metal surfaces against corrosion (Errahmany et al., 2020).

Properties

IUPAC Name

3-butyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-3-4-14-26-22(27)18-12-8-9-13-19(18)25-23(26)29-15-20-16(2)28-21(24-20)17-10-6-5-7-11-17/h5-13H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLYMUXIBLEMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.